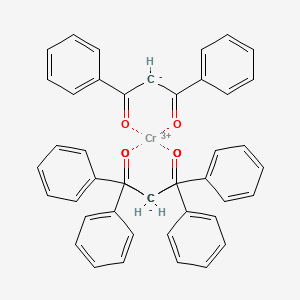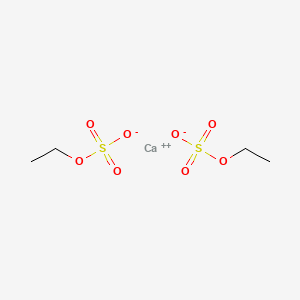
Ethyl hydrogen sulphate, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ethylsulfate is an organic compound with the molecular formula
C4H10CaO8S2
. It is a calcium salt of ethyl sulfate, where two ethyl sulfate anions are coordinated to a single calcium cation. This compound is known for its applications in various chemical processes and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ethylsulfate can be synthesized through the reaction of calcium hydroxide with ethyl sulfate. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
Ca(OH)2+2C2H5OSO3H→Ca(C2H5OSO3)2+2H2O
In this reaction, calcium hydroxide reacts with ethyl sulfate to form calcium ethylsulfate and water. The reaction is typically carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of calcium ethylsulfate involves similar chemical reactions but on a larger scale. The process may include additional steps such as filtration, drying, and milling to obtain the final product in the desired form. The use of automated systems and reactors ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Calcium ethylsulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium ethylsulfate can hydrolyze to form calcium hydroxide and ethyl sulfate.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Substitution: Various nucleophiles under mild to moderate conditions.
Complexation: Metal salts or organic ligands in solution.
Major Products
Hydrolysis: Calcium hydroxide and ethyl sulfate.
Substitution: New organosulfur compounds depending on the nucleophile used.
Complexation: Metal-organic complexes.
Scientific Research Applications
Calcium ethylsulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which calcium ethylsulfate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of ethyl sulfate anions, which can participate in various transformations. In biological systems, it may interact with cellular components and enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Calcium ethylsulfate can be compared with other similar compounds such as:
Calcium methylsulfate: Similar structure but with a methyl group instead of an ethyl group.
Calcium propylsulfate: Contains a propyl group instead of an ethyl group.
Calcium butylsulfate: Contains a butyl group instead of an ethyl group.
Uniqueness
Calcium ethylsulfate is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
By understanding the properties, preparation methods, and applications of calcium ethylsulfate, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
926-03-4 |
|---|---|
Molecular Formula |
C4H10CaO8S2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
calcium;ethyl sulfate |
InChI |
InChI=1S/2C2H6O4S.Ca/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
AWSAYQTWGIFWBG-UHFFFAOYSA-L |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


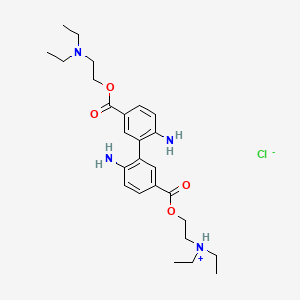
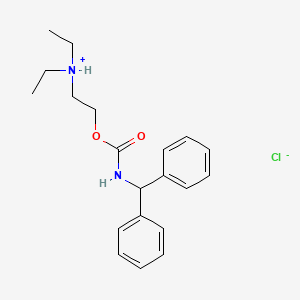

![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)


![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
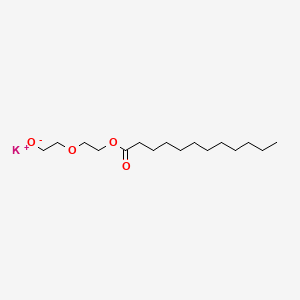

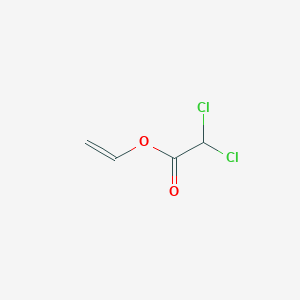
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)

